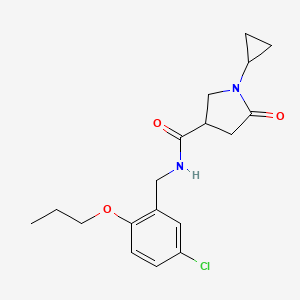
N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C18H23ClN2O3 and its molecular weight is 350.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.1397203 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and SAR of 5,6-diarylpyridines as Human CB1 Inverse Agonists
The research conducted by Meurer et al. (2005) discusses the synthesis and structure-activity relationship (SAR) studies of 5,6-diarylpyridines. They identified potent and selective human CB1 inverse agonists, which are relevant for understanding cannabinoid receptor interactions. (Meurer et al., 2005)
Enantioselective Synthesis of Piperidines
Calvez, Chiaroni, and Langlois (1998) explored the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate. Their work provides insights into the creation of piperidine derivatives, a class of compounds relevant in various pharmacological contexts. (Calvez, Chiaroni, & Langlois, 1998)
Synthesis and Structure-Activity Relationships of N-Aryl(indol-3-yl)glyoxamides as Antitumor Agents
Marchand et al. (2009) conducted a study on the synthesis and structure-activity relationships of cytotoxic compounds based on N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide skeleton. This research contributes to the understanding of molecular structures that are active against various cancer cell lines. (Marchand et al., 2009)
Concomitant Polymorphism of a Pyridine-2,6-dicarboxamide Derivative
Özdemir et al. (2012) synthesized and characterized N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, evaluating its antibacterial activities and its efficiency as a catalyst for hydrogenation reactions. Their findings contribute to the understanding of pyridine-2,6-dicarboxamide derivatives in pharmacological and catalytic applications. (Özdemir et al., 2012)
Synthesis and Biological Evaluation of Schiff’s Bases and 2-azetidinones
Thomas et al. (2016) described the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. They evaluated their potential as antidepressant and nootropic agents, showcasing the therapeutic applications of these chemical structures. (Thomas et al., 2016)
Dopamine D3 and D4 Receptor Antagonists
Ohmori et al. (1996) synthesized a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives and evaluated their affinity for dopamine D2, D3, and D4 receptors. This study is significant in understanding the role of these compounds in modulating dopamine receptor activity, relevant in neurological and psychiatric disorders. (Ohmori et al., 1996)
Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives
Al-Majid et al. (2019) described an efficient method for synthesizing 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide, evaluating their anticancer and α-glucosidase inhibitory activities. Their work contributes to the development of potential therapeutics for cancer and diabetes. (Al-Majid et al., 2019)
Propriétés
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-2-7-24-16-6-3-14(19)8-12(16)10-20-18(23)13-9-17(22)21(11-13)15-4-5-15/h3,6,8,13,15H,2,4-5,7,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOCSSUANWHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CNC(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)
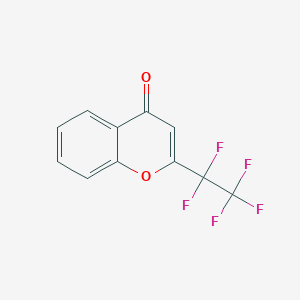
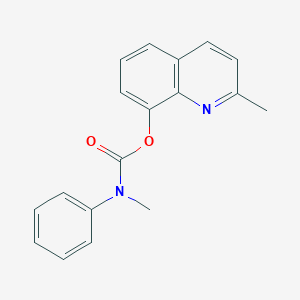
![N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
![5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5505416.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
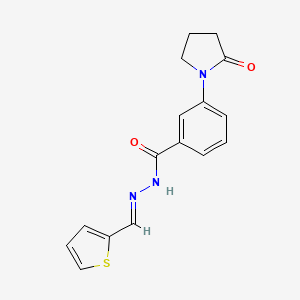
![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)
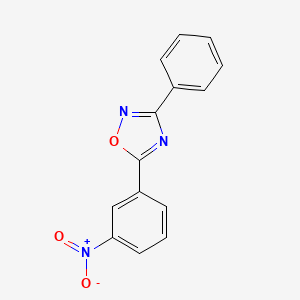
![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5505472.png)

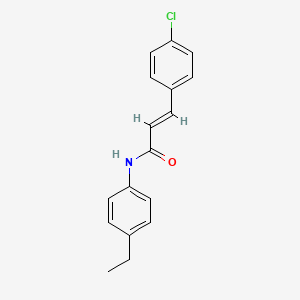
![2-butyl-8-[(2-oxo-1(2H)-pyridinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505489.png)
